molecular formula C9H10BrNO B11716620 2-Bromo-6-(cyclopropoxymethyl)pyridine

2-Bromo-6-(cyclopropoxymethyl)pyridine

Cat. No.: B11716620
M. Wt: 228.09 g/mol
InChI Key: FGYDGRZJZUJBDG-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclopropoxymethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the cyclopropoxymethyl group in this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(cyclopropoxymethyl)pyridine typically involves the bromination of 6-(cyclopropoxymethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(cyclopropoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-6-(cyclopropoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules and as a building block for drug discovery.

    Medicine: The compound may be used in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclopropoxymethyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A similar compound with a methyl group instead of the cyclopropoxymethyl group.

    2-Bromo-6-propoxypyridine: A compound with a propoxy group instead of the cyclopropoxymethyl group.

Uniqueness

2-Bromo-6-(cyclopropoxymethyl)pyridine is unique due to the presence of the cyclopropoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for synthesizing specific organic compounds that cannot be easily obtained using other pyridine derivatives.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-6-(cyclopropyloxymethyl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-3-1-2-7(11-9)6-12-8-4-5-8/h1-3,8H,4-6H2

InChI Key

FGYDGRZJZUJBDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCC2=NC(=CC=C2)Br

Origin of Product

United States

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